molecular formula C17H16O4 B2463514 (2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid CAS No. 87751-73-3

(2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid

Cat. No.: B2463514
CAS No.: 87751-73-3
M. Wt: 284.311
InChI Key: MWAIANWSNPYYIQ-UHFFFAOYSA-N
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Description

(2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of an ethoxy group and a hydroxy group attached to a phenyl ring, along with a phenylacrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the phenylacrylic acid backbone can be reduced to form a saturated compound.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-ethoxy-4-oxophenyl-2-phenylacrylic acid.

    Reduction: Formation of 3-(3-ethoxy-4-hydroxyphenyl)-2-phenylpropanoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.

Scientific Research Applications

(2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and ethoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic acid: A structurally related compound with a phenylacrylic acid backbone but lacking the ethoxy and hydroxy groups.

    Ferulic acid: Contains a methoxy group and a hydroxy group on the phenyl ring, similar to (2Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylacrylic acid.

    Coumaric acid: Another phenylacrylic acid derivative with a hydroxy group on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-2-21-16-11-12(8-9-15(16)18)10-14(17(19)20)13-6-4-3-5-7-13/h3-11,18H,2H2,1H3,(H,19,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAIANWSNPYYIQ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(/C2=CC=CC=C2)\C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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